molecular formula C16H10ClNO3 B3055465 1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)- CAS No. 64897-00-3

1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-

Cat. No.: B3055465
CAS No.: 64897-00-3
M. Wt: 299.71 g/mol
InChI Key: BAPUUJSXNSGXLT-UHFFFAOYSA-N
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Description

This compound, a substituted 1,4-naphthoquinone (NQ), is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-aminophenol. It features a hydroxyl-substituted anilino group at position 3 and a chlorine substituent at position 2 (Figure 1). Key physicochemical properties include:

  • Molecular formula: C₁₆H₉ClNO₃
  • Melting point: 228–229°C (purple crystalline solid)
  • IR peaks: 3360 cm⁻¹ (O–H/N–H stretch), 1670 cm⁻¹ (quinone C=O) .
  • Biological relevance: Its redox-active quinone core and hydrogen-bonding capacity (via –OH and –NH groups) make it a candidate for antimicrobial and anticancer applications .

Properties

IUPAC Name

2-chloro-3-(4-hydroxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-14(18-9-5-7-10(19)8-6-9)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPUUJSXNSGXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215220
Record name 1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-
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Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64897-00-3
Record name 1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-
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Record name 1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-
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Record name 2-Chloro-3-(4-hydroxyanilino)-1,4-naphthoquinone
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Biological Activity

1,4-Naphthalenedione derivatives, particularly those with specific substituents, have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound 1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)- is a notable example that has been studied for its potential therapeutic applications, including anticancer and antimicrobial properties.

The compound's chemical structure is characterized by a naphthalene ring system with a quinone moiety and an amino group. Its molecular formula is C10H6ClNO2C_{10}H_{6}ClNO_{2}, with a molecular weight of approximately 207.613 g/mol. The presence of the chloro and hydroxy groups significantly influences its biological activity.

Research indicates that 1,4-naphthoquinone derivatives can act as potent inhibitors of various cancer cell lines through multiple mechanisms. A study highlighted that certain derivatives exhibit selective inhibition of the epidermal growth factor receptor (EGFR) , a key target in cancer therapy. For instance, compounds derived from naphthoquinones showed IC50 values ranging from 1.75 to 27.91 µM against several cancer cell lines, including HuCCA-1 and HepG2 .

Case Studies

  • In Vitro Studies : One study evaluated the cytotoxic effects of anilino-1,4-naphthoquinone derivatives against six human cancer cell lines. The most potent compounds demonstrated IC50 values in the nanomolar range and were more effective than established drugs like erlotinib .
  • Molecular Docking Studies : Computational studies have shown that these compounds interact favorably with EGFR, suggesting potential for drug development .

Antimicrobial Activity

The antimicrobial properties of 1,4-naphthoquinone derivatives have also been extensively studied. These compounds have shown effectiveness against various bacterial strains and fungi.

The antimicrobial activity is primarily attributed to their ability to disrupt mitochondrial function in pathogens like Plasmodium falciparum, as seen in studies involving mitochondrial inhibitors .

Case Studies

  • Antibacterial Activity : Novel substituted naphthoquinones were synthesized and tested against Mycobacterium tuberculosis and Pseudomonas aeruginosa. Some exhibited significant antibacterial effects, outperforming traditional antibiotics .
  • Fungal Inhibition : These compounds have been reported to inhibit fungal growth effectively, impacting hyphal formation and biofilm development .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Range (µM)Notable Findings
AnticancerVarious cancer cell lines1.75 - 27.91Selective EGFR inhibition; potential for drug development
AntimicrobialMycobacterium tuberculosis, Pseudomonas aeruginosa, fungiVaries (specific studies needed)Significant inhibition of growth and biofilm formation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Bioactivity

Table 1: Key Structural Analogs and Their Bioactivities
Compound Name Substituents Biological Activity Key Findings
2-Chloro-3-((4-methylphenyl)amino)-1,4-NQ 4-Methylphenyl EGFR inhibition Highest binding affinity to EGFR via π–π and van der Waals interactions; IC₅₀ = 0.89 µM .
2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-NQ Pyridinylmethyl Antibacterial Active against Staphylococcus aureus (MIC = 4 µg/mL) .
2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-NQ Furanylmethyl Antifungal Inhibits Candida albicans (MIC = 2 µg/mL) and Aspergillus niger .
2-Chloro-3-((4-nitrophenyl)amino)-1,4-NQ 4-Nitrophenyl Anticancer Moderate EGFR inhibition (IC₅₀ = 5.2 µM); redox-mediated cytotoxicity .
2-Chloro-3-(benzylamino)-1,4-NQ Benzyl Neuroprotective Multitarget anti-Alzheimer’s activity (AChE inhibition: IC₅₀ = 1.3 µM) .
Key Observations:
  • Electron-withdrawing groups (e.g., –NO₂) enhance redox cycling, increasing cytotoxicity but reducing selectivity .
  • Hydrophobic substituents (e.g., benzyl, methylphenyl) improve membrane permeability and target binding (e.g., EGFR) .
  • Heterocyclic moieties (e.g., pyridinyl, furanyl) enhance antibacterial/antifungal activity via selective interactions with microbial enzymes .

Anticancer Mechanisms

  • EGFR Inhibition : The 4-methylphenyl analog binds to EGFR’s ATP pocket via H-bonding (O3–Lys721) and π–π stacking (Phe699), outperforming gefitinib in computational studies .
  • Redox Activity: The hydroxyl group in the title compound stabilizes semiquinone radicals, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Antimicrobial Selectivity

  • Antifungal Specificity : Furanylmethyl derivatives disrupt fungal ergosterol biosynthesis, while pyridinylmethyl analogs inhibit bacterial cell wall synthesis .
  • Low Gram-negative Activity: None of the analogs affect Escherichia coli, likely due to outer membrane impermeability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Title Compound 2.1 0.12 (DMSO) 45
4-Methylphenyl Analog 3.4 0.08 (DMSO) 32
Pyridinylmethyl Analog 1.8 0.25 (DMSO) 58
  • LogP Trends : Methylphenyl substituents increase lipophilicity, correlating with improved CNS penetration .
  • Metabolic Stability : The hydroxyl group in the title compound enhances phase II glucuronidation, reducing plasma half-life compared to methylated analogs .

Preparation Methods

Two-Step Chlorine Displacement

The most widely adopted route involves 2,3-dichloro-1,4-naphthoquinone as a precursor, leveraging sequential nucleophilic substitutions to install the 4-hydroxyanilino group.

Step 1: Synthesis of 2,3-Dichloro-1,4-Naphthoquinone
As detailed in patent CN100347141C, this intermediate is prepared via chlorination of 1-naphthylamine-4-sodium sulfonate under acidic conditions (pH 2–5) using iron or zinc catalysts. Chlorine gas is introduced to the reaction mixture at 60–80°C, yielding 2,3-dichloro-1,4-naphthoquinone with >90% purity after recrystallization.

Step 2: Amination with 4-Aminophenol
In a green chemistry adaptation of methods from Sci-Hub (10.1002/cmdc.201800749), the dichloro intermediate undergoes selective substitution at the C-3 position. A mixture of 2,3-dichloro-1,4-naphthoquinone (10 mmol) and 4-aminophenol (10 mmol) in refluxing water (90°C, 2 h) achieves 88% yield. The hydroxyl group of 4-aminophenol remains unprotected, as water’s polarity facilitates deprotonation, enhancing nucleophilicity at the amine.

Mechanistic Insights

  • Regioselectivity : The C-3 chlorine exhibits higher reactivity due to reduced steric hindrance compared to C-2, as confirmed by density functional theory (DFT) calculations.
  • Solvent Effects : Aqueous media suppress side reactions (e.g., oxidation of the quinone core) while stabilizing the transition state through hydrogen bonding.

Oxidative Coupling of Naphthalene Derivatives

Diels-Alder/Retro-Diels-Alder Strategy

Patent EP0430164A2 describes a route involving naphthalene oxidation followed by Diels-Alder cyclization. While originally designed for 2-methyl-1,4-naphthoquinone, this method can be adapted for chlorinated analogs:

  • Oxidation : Naphthalene is treated with CrO₃ in acetic acid at 110°C to form 1,4-naphthoquinone.
  • Chlorination : Electrophilic chlorination using Cl₂/FeCl₃ introduces chlorine at C-2 and C-3.
  • Coupling : The dichlorinated product reacts with 4-hydroxyphenylamine in THF under Pd(OAc)₂ catalysis (72 h, 60°C), achieving 68% yield.

Limitations

  • Multiple purification steps reduce overall efficiency (total yield: 42%).
  • Pd catalysts necessitate rigorous metal removal for biomedical applications.

Silver Oxide-Mediated Alkylation

Protecting Group Strategy

J-STAGE studies demonstrate that silver oxide (Ag₂O) facilitates alkylation of hydroxyl groups in polar aprotic solvents. Applied to our target compound:

  • Protection : The 4-hydroxyphenylamine’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF.
  • Coupling : Protected amine (8 mmol) reacts with 2,3-dichloro-1,4-naphthoquinone (8 mmol) in acetone with Ag₂O (16 mmol) at 50°C for 6 h.
  • Deprotection : TBS removal via HF/pyridine yields the final product (62% over three steps).

Key Data

Parameter Value
Reaction Temperature 50°C
Time 6 h
Solvent Acetone
Yield 62% (overall)

Nitration/Reduction Pathway

Sequential Functionalization

As referenced in Smolecule’s synthesis notes, nitration followed by reductive amination provides an alternative route:

  • Nitration : 1,4-Naphthoquinone is nitrated at C-2 using HNO₃/H₂SO₄ at 0°C.
  • Chlorination : The nitro group is displaced by Cl⁻ via radical-mediated chlorination (Cl₂, hv).
  • Reductive Amination : NaBH₄ reduces the remaining nitro group, followed by coupling with 4-hydroxybenzaldehyde and subsequent oxidation to install the amino group.

Challenges

  • Poor regiocontrol during nitration (∼40% C-2 selectivity).
  • Multi-step sequence lowers yield (∼35%).

Microwave-Assisted Synthesis

Accelerating Reaction Kinetics

Emerging protocols employ microwave irradiation to reduce reaction times. In a modified approach:

  • 2,3-Dichloro-1,4-naphthoquinone (5 mmol) and 4-aminophenol (5 mmol) are suspended in ethanol/H₂O (1:1).
  • Microwaved at 150 W, 100°C for 20 minutes.
  • Yield: 82% (vs. 88% in conventional heating).

Advantages

  • 6-fold reduction in reaction time.
  • Comparable yields to traditional methods.

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Purity (%) Time Cost Index
Nucleophilic (H₂O) 88 99 2 h Low
Oxidative Coupling 42 95 72 h High
Ag₂O-Mediated 62 97 12 h Moderate
Nitration/Reduction 35 90 48 h Moderate
Microwave 82 98 0.3 h Low

Industrial Scalability Considerations

  • Water-Based Synthesis : Preferred for green chemistry compliance and low solvent costs.
  • Microwave Methods : Limited to batch processing; continuous-flow systems under development.
  • Silver Oxide Route : High catalyst costs ($320/kg Ag₂O) deter large-scale use.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, -OH), 8.15–7.70 (m, 4H, naphthyl), 6.85 (d, 2H, aryl), 6.50 (d, 2H, aryl).
  • IR (KBr): 1674 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 3262 cm⁻¹ (-NH).
  • HPLC : Retention time = 6.7 min (C18 column, MeOH/H₂O 70:30).

Applications and Derivatives

Biological Relevance

  • Anticancer Activity : IC₅₀ = 3.2 µM against MCF-7 breast cancer cells.
  • Antimicrobial Effects : MIC = 8 µg/mL for Staphylococcus aureus.

Structural Analogs

Compound Modification Activity Enhancement
2-Methoxy derivative C-2 OCH₃ Improved solubility
3-Nitro variant C-3 NO₂ Increased cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-chloro-3-((4-hydroxyphenyl)amino)-1,4-naphthalenedione, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as a precursor. Reaction with 4-aminophenol in anhydrous ethanol under reflux with a base (e.g., K₂CO₃) facilitates selective substitution at the C3 position. Tailoring solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) optimizes yield .
  • Key Parameters : Monitor reaction progress via TLC. Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of quinone to amine) and excluding moisture .

Q. How can NMR spectroscopy, including 2D techniques, confirm the structure of this compound?

  • Methodology : Use ¹H and ¹³C NMR to assign aromatic and amine protons. 2D experiments (COSY, HMQC, HMBC) resolve overlapping signals:

  • ¹H NMR : Chlorine at C2 deshields neighboring protons (δ 7.8–8.2 ppm for C1/C4 protons).
  • HMBC : Correlates the amine proton (δ 9.5–10.0 ppm) with C3 and the hydroxyl group’s oxygen with C4′ of the phenyl ring.
    • Validation : Compare spectral data with structurally analogous derivatives (e.g., morpholinyl or pyrrolidinyl-substituted naphthoquinones) .

Q. What in vitro assays are suitable for preliminary screening of cytotoxicity and antimicrobial activity?

  • Cytotoxicity : Use A549 (human lung adenocarcinoma) or MCF-7 (breast cancer) cells with MTT assays. IC₅₀ values <10 µM indicate high potency .
  • Antimicrobial Testing :

  • Fungal Pathogens : Broth microdilution against Candida tenuis (MIC ≤ 8 µg/mL suggests fungistatic activity) .
  • Bacteria : Gram-positive (Staphylococcus aureus) vs. Gram-negative (Escherichia coli) to assess selectivity .

Advanced Research Questions

Q. How do computational approaches like molecular docking elucidate interactions between this compound and biological targets (e.g., EGFR)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using the EGFR tyrosine kinase ATP-binding site (PDB: 1M17).

  • Key Interactions :
  • Chlorine at C2 forms hydrophobic contacts with Val702.
  • Hydroxyphenyl amino group hydrogen-bonds with Thr830.
  • Validation : Compare binding energies (ΔG ≤ -9 kcal/mol) with clinical inhibitors (e.g., gefitinib) .

Q. What electrochemical methods are utilized to study this compound’s role in catalytic H₂O₂ production?

  • Setup : Cyclic voltammetry (CV) in O₂-saturated 0.1 M PBS (pH 7.4) using a glassy carbon electrode.
  • Mechanism : The quinone moiety undergoes reversible redox cycling (E₁/₂ ≈ -0.3 V vs. Ag/AgCl), reducing O₂ to H₂O₂ with >80% Faradaic efficiency.
  • Optimization : Immobilize the compound on carbon nanotubes to enhance stability and catalytic turnover .

Q. How can redox properties and substituent effects explain variations in biological activity across derivatives?

  • Redox Profiling : Use cyclic voltammetry to measure reduction potentials. Derivatives with E₁/₂ > -0.5 V exhibit stronger pro-oxidant activity, correlating with cytotoxicity.
  • Substituent Analysis : Electron-withdrawing groups (e.g., -Cl at C2) stabilize semiquinone radicals, enhancing DNA intercalation. Hydroxyphenyl amino groups improve solubility and target affinity .

Q. What strategies resolve contradictions in bioactivity data (e.g., high cytotoxicity vs. low antimicrobial potency)?

  • Approach :

Dose-Response Profiling : Compare IC₅₀ (cytotoxicity) and MIC (antimicrobial) values to identify therapeutic windows.

Mechanistic Studies : Use transcriptomics (RNA-seq) to differentiate apoptosis induction (cancer cells) from membrane disruption (microbes).

Structural Modifications : Introduce hydrophilic groups (e.g., -SO₃H) to reduce non-specific cytotoxicity while retaining antifungal activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-
Reactant of Route 2
Reactant of Route 2
1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-

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